molecular formula C4H7N3 B016524 3-Amino-5-methylpyrazole CAS No. 31230-17-8

3-Amino-5-methylpyrazole

Cat. No.: B016524
CAS No.: 31230-17-8
M. Wt: 97.12 g/mol
InChI Key: FYTLHYRDGXRYEY-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group at the 5-position. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .

Scientific Research Applications

Chemistry: 5-Methyl-1H-pyrazol-3-amine is widely used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: The compound is used in the synthesis of dyes, agrochemicals, and polymers. Its reactivity and stability make it a valuable intermediate in various industrial applications .

Safety and Hazards

The safety data sheet indicates that 5-Methyl-1H-pyrazol-3-amine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

While the specific future directions for 5-Methyl-1H-pyrazol-3-amine are not mentioned in the search results, it’s worth noting that similar compounds like imidazole are being studied for their potential in treating diseases like leishmaniasis and malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrazol-3-amine typically involves the cyclization of hydrazine derivatives with diketones or β-ketoesters. One common method includes the reaction of 3-methyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . Another approach involves the condensation of acetylacetone with hydrazine, followed by cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of 5-Methyl-1H-pyrazol-3-amine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Solvent selection and temperature control are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Amino-5-methylpyrazole
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 3,5-Dimethylpyrazole

Comparison: 5-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 3,5-dimethylpyrazole, it has an additional amino group that enhances its potential for hydrogen bonding and interaction with biological targets. This makes it a more versatile scaffold in drug design and synthesis .

Properties

IUPAC Name

5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTLHYRDGXRYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073466
Record name 1H-Pyrazol-3-amine, 5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31230-17-8, 268724-49-8
Record name 3-Amino-5-methylpyrazole
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Record name 5-Methyl-1H-pyrazole-3-amine
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Record name 1H-Pyrazol-3-amine, 5-methyl-
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Record name 1H-Pyrazol-3-amine, 5-methyl
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Record name 3-Methyl-1h-pyrazol-5-amine
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Record name 5-METHYL-1H-PYRAZOLE-3-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Amino-5-methylpyrazole?

A1: this compound has the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR, and mass spectrometry to characterize this compound. [, , , , ]

Q3: Can you elaborate on the use of 1H NMR, HMBC-15N and NOE difference experiments in characterizing this compound derivatives?

A: These NMR techniques help determine the structure of newly synthesized compounds derived from this compound by providing information about the connectivity and spatial arrangement of atoms within the molecule. []

Q4: How does the tert-butyl group function as a protecting group for this compound?

A: The tert-butyl group can be selectively introduced and removed, allowing for modifications at other positions of the pyrazole ring without affecting the amine group. This strategy is useful in multi-step synthesis. []

Q5: What is the significance of this compound in organic synthesis?

A: this compound is a valuable precursor for synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[4,3-e]pyridines. [, , , , , ]

Q6: Can you describe a specific reaction involving this compound and its application?

A: this compound reacts with ethyl cyanoacetate and aldehydes in a one-pot, three-component reaction to yield pyrazolo[3,4-b]pyridine-5-carbonitriles. This reaction holds promise for developing new pharmaceutical compounds. []

Q7: How is ultrasound employed in reactions involving this compound?

A: Ultrasound irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds using this compound. [, ]

Q8: Are there examples of environmentally friendly approaches using this compound in synthesis?

A: Yes, researchers have explored using polyethylene glycol (PEG-400) as a recyclable reaction medium for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives from this compound, showcasing a greener approach. []

Q9: How does L-proline act as a catalyst in reactions involving this compound?

A: L-proline has been successfully employed as an organocatalyst in the synthesis of pyrazoloquinolinones from this compound, promoting enantioselectivity in the process. []

Q10: What are the advantages of using nano-Fe3O4 in reactions involving this compound?

A: Nano-Fe3O4 is an efficient and reusable catalyst for synthesizing fused azo-linked pyrazolo[4,3-e]pyridines from this compound, offering advantages like simple procedures, high yields, and reduced environmental impact. []

Q11: What is the role of this compound in the synthesis of Anagliptin?

A: this compound serves as a key starting material in the synthesis of Anagliptin, a drug used for treating type 2 diabetes. []

Q12: Can you provide an example of how DFT studies are applied?

A: ** In the synthesis of 4-Aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones, DFT calculations at the B3LYP/6-311G level helped elucidate the reaction mechanism and optimize the structures of intermediates and transition states. []

Q13: Has the biodegradability of this compound been studied?

A: While specific information on its biodegradability might be limited, research on similar heterocyclic compounds suggests that biodegradation pathways may exist. []

Q14: What analytical methods are used to quantify this compound?

A: Common analytical techniques include HPLC and other chromatographic methods coupled with suitable detectors. []

Q15: What are the alternatives and substitutes for this compound in various applications?

A: This depends on the specific application. Researchers often explore other substituted pyrazoles or different heterocyclic scaffolds with similar reactivity profiles. []

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